N-(isovaleryl)-L-isoleucine
Description
Properties
Molecular Formula |
C11H21NO3 |
|---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
(2S,3S)-3-methyl-2-(3-methylbutanoylamino)pentanoic acid |
InChI |
InChI=1S/C11H21NO3/c1-5-8(4)10(11(14)15)12-9(13)6-7(2)3/h7-8,10H,5-6H2,1-4H3,(H,12,13)(H,14,15)/t8-,10-/m0/s1 |
InChI Key |
JLFRLIOGOQMSLK-WPRPVWTQSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)CC(C)C |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)CC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural and physicochemical differences between N-(isovaleryl)-L-isoleucine and related N-acylated amino acid derivatives:
*Calculated based on analogous derivatives.
Thermodynamic and Solubility Properties
- N-Acetyl-L-isoleucine amide exhibits a heat capacity of 298 J/mol·K at 298 K, lower than N-acetyl derivatives of smaller amino acids (e.g., glycine: 150 J/mol·K), reflecting increased molecular complexity .
- Boc-L-isoleucine is sparingly soluble in water but highly soluble in dichloromethane and dimethylformamide, a property critical for solid-phase peptide synthesis .
- L-Isoleucine itself shows solubility variations in aqueous-alcoholic solutions, with solubility decreasing as alcohol chain length increases—a trend likely shared by its acylated derivatives .
Role in Metabolic Studies
- N-Acylated isoleucine derivatives serve as markers in honey authenticity studies. For example, N-(1-deoxy-1-fructosyl)isoleucine accumulates in multifloral honey due to Maillard reactions, distinguishing it from monofloral varieties .
- In drought resilience research, free L-isoleucine is upregulated in mango under stress, suggesting its acylated derivatives might participate in stress signaling .
Pharmaceutical Relevance
- Boc-L-isoleucine is a cornerstone in peptide synthesis, enabling controlled deprotection during solid-phase assembly .
Contradictions and Limitations
- Biological Effects: While N-acylated amino acids like N-benzoyl-L-isoleucine are benign in honey , branched-chain derivatives (e.g., L-leucine, L-isoleucine) may act as tumor promoters in rat bladder cancer models . This dichotomy underscores the need for context-specific toxicity evaluations.
- Synthetic Challenges : Epimerization during acylation (e.g., L- to D-allo-isoleucine) complicates purity, necessitating rigorous NMR or chiral chromatography for validation .
Preparation Methods
Schotten-Baumann Reaction
The Schotten-Baumann reaction is a classical method for N-acylation of amino acids, widely employed in industrial settings due to its scalability. The protocol involves reacting L-isoleucine with isovaleryl chloride in the presence of a base, typically sodium hydroxide (NaOH), under controlled conditions.
Procedure :
-
Acyl Chloride Preparation : Isovaleryl chloride is synthesized by treating isovaleric acid with thionyl chloride (SOCl₂) or phosgene. The reaction proceeds at 0–5°C to minimize side reactions, yielding isovaleryl chloride after distillation.
-
Acylation Reaction : L-Isoleucine is dissolved in an aqueous NaOH solution, and isovaleryl chloride is added dropwise in a water-immiscible solvent like dichloromethane (DCM). The mixture is vigorously stirred to ensure interfacial contact between the organic and aqueous phases. The reaction equation is:
-
Purification : The product is isolated by separating the organic layer, followed by acidification of the aqueous phase to precipitate the acylated amino acid. Recrystallization from ethanol-water mixtures enhances purity.
Optimization :
-
Temperature : Maintaining temperatures below 10°C prevents hydrolysis of the acyl chloride.
-
Solvent Choice : Dichloromethane or ethyl acetate improves yield by reducing side reactions.
-
Base Concentration : Excess NaOH ensures rapid neutralization of HCl, driving the reaction forward.
Yield and Selectivity :
Typical yields range from 70% to 85%, with high selectivity for the α-amino group. However, racemization at the chiral center of L-isoleucine is a concern if harsh conditions are employed.
Enzymatic and Biocatalytic Methods
Aminoacylases from Streptomyces ambofaciens
Enzymatic N-acylation offers a greener alternative to chemical methods, operating under mild aqueous conditions. Aminoacylases from Streptomyces ambofaciens catalyze the regioselective acylation of L-isoleucine’s α-amino group using fatty acids as acyl donors.
Procedure :
-
Reaction Setup : L-Isoleucine and isovaleric acid (or its activated form, such as isovaleryl-AMP) are dissolved in an aqueous buffer (pH 7.5).
-
Enzyme Addition : S. ambofaciens aminoacylases are introduced, and the mixture is incubated at 30–37°C with agitation.
-
Cofactor Optimization : Adding cobalt ions (Co²⁺) enhances enzymatic activity, increasing reaction rates by over six-fold.
Kinetic Parameters :
-
Vₘₐₓ : 3.7 mM/h (observed for lauroyl-lysine synthesis).
-
Kₘ : 76 mM for lysine, indicating moderate substrate affinity.
Substrate Specificity :
-
Acyl Donors : Conversion yields depend on fatty acid chain length. Isovaleric acid (C5) shows lower efficiency compared to longer chains (e.g., lauric acid, C12).
-
Amino Acid Preference : Among proteogenic amino acids, L-isoleucine ranks eighth in acylation efficiency (lysine > arginine > leucine > methionine > phenylalanine > valine > cysteine > isoleucine > threonine).
Yield and Selectivity :
Yields for enzymatic acylation of L-isoleucine reach ~50%, with minimal racemization. Selectivity for the α-amino group exceeds 90%, avoiding undesired O-acylation.
Biotechnological and Fermentative Approaches
Microbial Production via Engineered Strains
Microbial systems offer a sustainable route for this compound synthesis by combining endogenous amino acid biosynthesis with heterologous acyltransferases.
Case Study : Streptomyces spiramyceticus
-
Background : Recombinant strains of S. spiramyceticus produce bitespiramycin, a macrolide antibiotic containing 4"-O-isovaleryl groups. Leucine feeding enhances isovaleryl-CoA pools, which are transferred to spiramycin via acyltransferases.
-
Application to this compound : By introducing an acyltransferase gene (e.g., atf) into Escherichia coli or Bacillus subtilis, isovaleryl-CoA could be diverted to acylate L-isoleucine.
Procedure :
-
Strain Engineering : Overexpress isovaleryl-CoA synthetase and a promiscuous acyltransferase in an L-isoleucine-overproducing strain.
-
Fermentation : Cultivate the strain in media supplemented with leucine (2.0 g/L), which is catabolized to isovaleryl-CoA.
-
Product Extraction : Isolate this compound from the culture broth using ion-exchange chromatography.
Challenges :
-
Low Titers : Microbial titers of acylated amino acids rarely exceed 1 g/L due to metabolic bottlenecks.
-
Byproduct Formation : Competing pathways for isovaleryl-CoA (e.g., branched-chain fatty acid synthesis) reduce yield.
Comparative Analysis of Preparation Methods
Table 1: Method Comparison for this compound Synthesis
| Method | Conditions | Yield | Selectivity | Environmental Impact |
|---|---|---|---|---|
| Schotten-Baumann | NaOH, DCM, 0–5°C | 70–85% | High | High (toxic solvents) |
| Enzymatic Acylation | S. ambofaciens, Co²⁺, pH 7.5 | ~50% | Moderate | Low (aqueous media) |
| Microbial Production | Engineered strains, leucine feeding | 10–30% | Low | Moderate |
Key Insights :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
